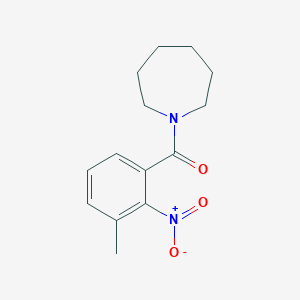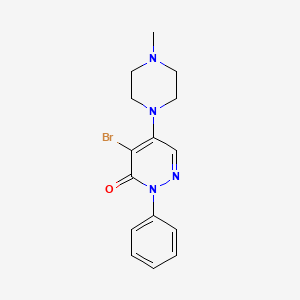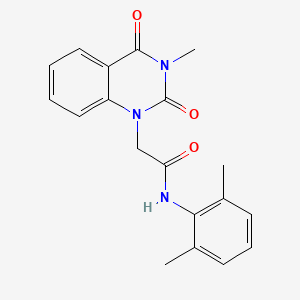
1-(3-methyl-2-nitrobenzoyl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methyl-2-nitrobenzoyl)azepane, also known as MNBA, is a chemical compound that belongs to the group of azepanes. It has been extensively studied for its potential use in scientific research due to its unique properties and mechanism of action.
Mécanisme D'action
1-(3-methyl-2-nitrobenzoyl)azepane is a small molecule that can interact with biological systems through non-covalent interactions. It has been shown to bind to specific proteins and enzymes, leading to changes in their activity. 1-(3-methyl-2-nitrobenzoyl)azepane can also interact with DNA and RNA, leading to changes in gene expression. The exact mechanism of action of 1-(3-methyl-2-nitrobenzoyl)azepane is still under investigation, but it is believed to involve a combination of hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
Biochemical and Physiological Effects:
1-(3-methyl-2-nitrobenzoyl)azepane has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes, leading to changes in cellular processes. 1-(3-methyl-2-nitrobenzoyl)azepane has also been shown to induce apoptosis, or programmed cell death, in certain cell types. Additionally, 1-(3-methyl-2-nitrobenzoyl)azepane has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-methyl-2-nitrobenzoyl)azepane has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes and interact with biological systems. It is also relatively stable and can be easily synthesized in large quantities. However, 1-(3-methyl-2-nitrobenzoyl)azepane also has some limitations. It can be toxic at high concentrations, and its mechanism of action is not fully understood. Additionally, 1-(3-methyl-2-nitrobenzoyl)azepane may not be suitable for use in certain experimental systems, depending on the specific biological target being studied.
Orientations Futures
There are several potential future directions for research on 1-(3-methyl-2-nitrobenzoyl)azepane. One area of interest is in the development of 1-(3-methyl-2-nitrobenzoyl)azepane-based diagnostic tools for the detection of specific proteins or enzymes. 1-(3-methyl-2-nitrobenzoyl)azepane could also be used as a starting point for the development of new drugs targeting specific biological pathways. Additionally, further investigation into the mechanism of action of 1-(3-methyl-2-nitrobenzoyl)azepane could provide insight into the fundamental processes that govern biological systems.
Méthodes De Synthèse
1-(3-methyl-2-nitrobenzoyl)azepane can be synthesized through a multistep process that involves the reaction of 3-methyl-2-nitrobenzoic acid with 1,6-diaminohexane. The reaction takes place in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through chromatography to obtain pure 1-(3-methyl-2-nitrobenzoyl)azepane.
Applications De Recherche Scientifique
1-(3-methyl-2-nitrobenzoyl)azepane has been widely used in scientific research due to its ability to interact with biological systems. It has been studied for its potential use in drug discovery, as well as in the development of new diagnostic tools. 1-(3-methyl-2-nitrobenzoyl)azepane has also been used as a probe to study protein-ligand interactions, as well as to investigate the role of specific enzymes in biological processes.
Propriétés
IUPAC Name |
azepan-1-yl-(3-methyl-2-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-11-7-6-8-12(13(11)16(18)19)14(17)15-9-4-2-3-5-10-15/h6-8H,2-5,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNKFUHNNRPOGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCCCCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methyl-2-nitrobenzoyl)azepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)phenyl]ethanone](/img/structure/B5755285.png)
![2-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B5755291.png)
![ethyl 4-[({[2-(methylthio)phenyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5755310.png)

![3-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5755326.png)
![1-[(2-methoxyphenyl)acetyl]pyrrolidine](/img/structure/B5755333.png)
![N'-[(3,4,5-trimethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5755344.png)
![5-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-methoxyphenol](/img/structure/B5755356.png)
![methyl 2-[(2,4-dimethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5755362.png)
![4-chloro-N'-[(4-chlorophenyl)acetyl]benzohydrazide](/img/structure/B5755370.png)
